molecular formula C26H33Cl2N5O5S2 B6526460 ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride CAS No. 1135138-33-8

ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride

Cat. No.: B6526460
CAS No.: 1135138-33-8
M. Wt: 630.6 g/mol
InChI Key: PFTPJQFRYZMBLR-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H33Cl2N5O5S2 and its molecular weight is 630.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 629.1300169 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride (CAS Number: 1135138-33-8) is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H33Cl2N5O5S2C_{26}H_{33}Cl_2N_5O_5S_2, with a molecular weight of 630.6 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including neuropharmacological effects.

PropertyValue
Molecular FormulaC26H33Cl2N5O5S2C_{26}H_{33}Cl_2N_5O_5S_2
Molecular Weight630.6 g/mol
CAS Number1135138-33-8

The compound's mechanism of action is hypothesized to involve inhibition of specific enzymes and receptors in biological pathways. Similar piperazine derivatives have been shown to interact with acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar inhibitory properties, potentially influencing neurotransmitter dynamics in the central nervous system .

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, such as the one present in this compound, exhibit significant anticancer properties. The benzothiazole moiety has been linked to the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Research has shown that compounds containing piperazine and benzothiazole structures possess antimicrobial activities against a range of pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infectious diseases .

Neuropharmacological Effects

Piperazine derivatives have been extensively studied for their neuropharmacological effects. The compound's ability to inhibit AChE suggests potential use in treating neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Case Studies

  • Anticancer Study : A study evaluated the efficacy of similar benzothiazole derivatives in inducing apoptosis in human cancer cell lines. Results showed a dose-dependent increase in apoptotic markers when treated with these compounds.
  • Neuropharmacological Assessment : In an animal model for Alzheimer's disease, administration of piperazine derivatives resulted in improved cognitive function and reduced behavioral deficits, supporting the hypothesis that AChE inhibition contributes to these effects .

Properties

IUPAC Name

ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32ClN5O5S2.ClH/c1-4-37-26(34)30-14-16-31(17-15-30)39(35,36)21-9-6-19(7-10-21)24(33)32(13-5-12-29(2)3)25-28-22-11-8-20(27)18-23(22)38-25;/h6-11,18H,4-5,12-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTPJQFRYZMBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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